molecular formula C26H28F3N3O2 B12411741 Sos1-IN-6

Sos1-IN-6

Cat. No.: B12411741
M. Wt: 471.5 g/mol
InChI Key: SHKRNXVJKPJIKE-IUDNXUCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sos1-IN-6 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway. This pathway is implicated in various human malignancies, making this compound a promising therapeutic candidate for RAS-driven cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sos1-IN-6 is synthesized through a series of chemical reactions involving the formation of a fused quinazoline derivative. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and purity of the final product. This typically requires optimization of reaction conditions, use of high-quality reagents, and implementation of stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Sos1-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

Mechanism of Action

Sos1-IN-6 exerts its effects by inhibiting the SOS1 protein, which is a guanine nucleotide exchange factor for RAS proteins. By blocking the interaction between SOS1 and RAS, this compound prevents the activation of RAS and subsequent downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This inhibition leads to reduced cell proliferation and survival in RAS-driven cancers .

Comparison with Similar Compounds

Sos1-IN-6 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific binding mode and high potency in inhibiting the SOS1 protein. It occupies a unique pocket in the molecular docking studies, which distinguishes it from other SOS1 inhibitors .

List of Similar Compounds

Properties

Molecular Formula

C26H28F3N3O2

Molecular Weight

471.5 g/mol

IUPAC Name

4-[4-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-2-methyl-8,9-dihydrofuro[2,3-h]quinazolin-6-yl]cyclohexan-1-ol

InChI

InChI=1S/C26H28F3N3O2/c1-13(17-4-3-5-18(22(17)27)25(28)29)30-26-21-12-20(15-6-8-16(33)9-7-15)24-19(10-11-34-24)23(21)31-14(2)32-26/h3-5,12-13,15-16,25,33H,6-11H2,1-2H3,(H,30,31,32)/t13-,15?,16?/m1/s1

InChI Key

SHKRNXVJKPJIKE-IUDNXUCKSA-N

Isomeric SMILES

CC1=NC2=C3CCOC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O

Canonical SMILES

CC1=NC2=C3CCOC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)C5CCC(CC5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.